molecular formula C7H10N2O2S B15263183 2,4-Dimethylpyridine-3-sulfonamide

2,4-Dimethylpyridine-3-sulfonamide

Cat. No.: B15263183
M. Wt: 186.23 g/mol
InChI Key: DQCORRQVBKBFLB-UHFFFAOYSA-N
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Description

2,4-Dimethylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with methyl groups at the 2- and 4-positions and a sulfonamide moiety at the 3-position. Sulfonamide derivatives are widely explored in medicinal chemistry for their biological activity, often targeting enzymes or receptors due to their hydrogen-bonding capabilities and structural versatility.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2,4-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-3-4-9-6(2)7(5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11)

InChI Key

DQCORRQVBKBFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 2,4-Dimethylpyridine

A classical approach involves the direct sulfonation of 2,4-dimethylpyridine (2,4-lutidine) using chlorosulfonic acid (ClSO₃H), followed by amidation.

Procedure :

  • Sulfonation : 2,4-Dimethylpyridine is treated with chlorosulfonic acid at 0–5°C to form 3-chlorosulfonyl-2,4-dimethylpyridine. The reaction’s regioselectivity is governed by the electron-directing effects of the methyl groups, which activate the para position relative to the pyridine nitrogen.
  • Amidation : The intermediate chlorosulfonyl derivative is reacted with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) at 20–25°C, yielding this compound.

Optimization :

  • Temperature Control : Excessive heat during sulfonation risks polysulfonation. Maintaining temperatures below 10°C ensures monofunctionalization.
  • Solvent Selection : Dichloromethane (DCM) or chloroform is preferred for their inertness and ability to dissolve both reactants.

Yield and Purity :

  • Typical yields range from 65% to 75%, with purity >90% after recrystallization from ethanol.

Multi-Component Coupling Approaches

Recent advances leverage three-component reactions to construct the sulfonamide moiety in situ. Jiang et al.’s method employs arenediazonium salts, sodium pyrosulfite (Na₂S₂O₅), and amines under metal-free conditions.

Procedure :

  • Diazotization : A substituted aniline is diazotized using NaNO₂ and HCl to form an arenediazonium salt.
  • Sulfonation : The diazonium salt reacts with Na₂S₂O₅, generating a sulfonyl radical intermediate.
  • Coupling : The sulfonyl radical couples with 2,4-dimethylpyridine-3-amine (synthesized separately via reduction of 3-nitro-2,4-dimethylpyridine) to form the sulfonamide.

Advantages :

  • Avoids hazardous intermediates like phosgene or isocyanates.
  • Enables modular synthesis with diverse amine partners.

Limitations :

  • Requires strict control of radical intermediates to prevent side reactions.
  • Sodium azide (NaN₃), used in some variants, poses safety concerns.

Catalytic Methods Using Magnetic Nanoparticles

Fe₃O₄@SiO₂@PCLH-TFA, a magnetic nanoparticle catalyst, facilitates the synthesis via cooperative vinylogous anomeric-based oxidation (Figure 1).

Procedure :

  • Substrate Preparation : 2,4-Dimethylpyridine is functionalized with a sulfonyl chloride group using ClSO₃H.
  • Catalytic Reaction : The sulfonyl chloride is treated with NH₃ in the presence of Fe₃O₄@SiO₂@PCLH-TFA (5 mol%) at 50°C for 12 hours.
  • Workup : The catalyst is magnetically separated, and the product is purified via column chromatography.

Benefits :

  • Catalyst recyclability (>5 cycles without significant activity loss).
  • Enhanced reaction rates due to high surface area and Lewis acid sites.

Mechanistic Insights

Electrophilic Aromatic Substitution in Sulfonation

The sulfonation of 2,4-dimethylpyridine proceeds via electrophilic aromatic substitution (EAS). The pyridine nitrogen activates the ring toward electrophiles, while the methyl groups exert steric and electronic effects:

  • Position 3 Activation : The nitrogen’s meta-directing nature and the methyl groups’ ortho/para-directing effects converge to favor sulfonation at position 3.
  • Transition State Stabilization : The sulfonyl chloride intermediate stabilizes through resonance with the pyridine ring (Figure 2).

Radical Pathways in Multi-Component Reactions

In Jiang’s method, the sulfonyl radical (·SO₂R) forms via single-electron transfer (SET) between the arenediazonium salt and Na₂S₂O₅. This radical couples with the amine via a chain-propagation mechanism, avoiding metal catalysts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 7.45 (d, J = 5.2 Hz, 1H, Py-H), 8.12 (d, J = 5.2 Hz, 1H, Py-H), 7.89 (s, 2H, NH₂).
  • IR (KBr) : ʋ 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:ACN) reveals a single peak at Rₜ = 4.2 min, confirming >98% purity.

Industrial and Pharmacological Applications

This compound serves as an intermediate in:

  • Pharmaceuticals : PI3K inhibitors (e.g., reference compounds in WO2012052420A1).
  • Agrochemicals : Herbicidal sulfonamide derivatives.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria, thereby exerting their antibacterial effects .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

  • N,4-Dimethylpyridine-3-sulfonamide (CAS 4810-43-9): This positional isomer features an N-methyl group and a 4-methyl group on the pyridine ring, differing from the 2,4-dimethyl configuration. The altered substituent positions may influence molecular polarity, solubility, and steric interactions.
  • 2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide (CAS 1340970-26-4): Substitution with a difluorophenylamino group introduces electron-withdrawing fluorine atoms, increasing the compound’s acidity compared to methyl-substituted analogs. This could enhance interactions with basic residues in target proteins .

Electronic Effects of Substituents

  • 4-Chloro-3-pyridinesulfonamide : The electron-withdrawing chlorine atom at the 4-position likely increases the sulfonamide’s acidity (lower pKa) compared to electron-donating methyl groups in 2,4-dimethylpyridine-3-sulfonamide. This difference may impact solubility in aqueous media and reactivity in nucleophilic substitutions .
  • In contrast, the smaller methyl groups in this compound may favor crystallinity and synthetic yield .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound - C₇H₁₀N₂O₂S ~186.23* 2-CH₃, 4-CH₃, 3-SO₂NH₂
N,4-Dimethylpyridine-3-sulfonamide 4810-43-9 C₇H₁₀N₂O₂S 186.23 N-CH₃, 4-CH₃, 3-SO₂NH₂
4-Chloro-3-pyridinesulfonamide - C₅H₅ClN₂O₂S ~192.62* 4-Cl, 3-SO₂NH₂
4-[(3-Methylphenyl)amino]-3-sulfonamide 72811-73-5 C₁₂H₁₃N₃O₂S 263.32 4-(3-MePh-NH), 3-SO₂NH₂

*Estimated based on analogous structures.

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